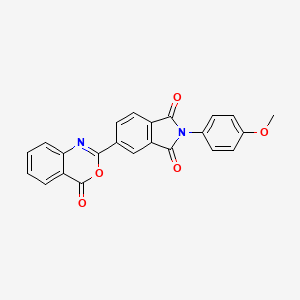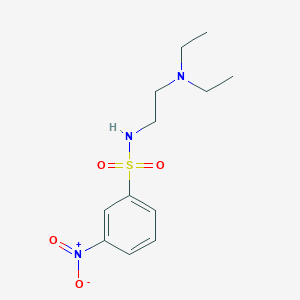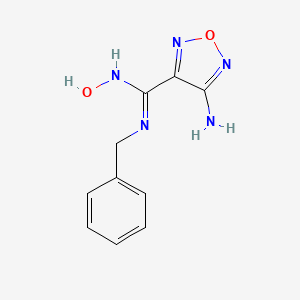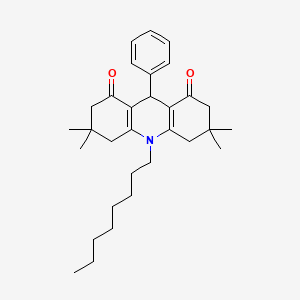![molecular formula C15H14BrN3O B11558828 2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide](/img/structure/B11558828.png)
2-anilino-N-[(E)-(3-bromophenyl)methyleneamino]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-アニリノ-N-[(E)-(3-ブロモフェニル)メチレンアミノ]アセトアミドは、アニリン基とブロモフェニル基の両方を持つ有機化合物です。
合成方法
合成経路と反応条件
2-アニリノ-N-[(E)-(3-ブロモフェニル)メチレンアミノ]アセトアミドの合成は、通常、アニリンと3-ブロモベンズアルデヒドを特定の条件下で反応させることを伴います。この反応はシッフ塩基形成を経て進行し、アニリンのアミノ基が3-ブロモベンズアルデヒドのアルデヒド基と反応してイミンを形成します。このイミンはその後還元されて最終生成物を形成します。 反応条件は、しばしばエタノールなどの溶媒と酢酸などの触媒の使用を含むことで、反応を促進します .
工業生産方法
この化合物の工業生産方法は、おそらくラボ合成プロセスをスケールアップすることを伴います。これには、収率と純度を最大化するための反応条件の最適化、および効率を高めるための連続フロー技術の実装が含まれます。自動反応器とリアルタイムモニタリングシステムの使用は、一貫した製品品質を確保するために不可欠です。
化学反応解析
反応の種類
2-アニリノ-N-[(E)-(3-ブロモフェニル)メチレンアミノ]アセトアミドは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、対応するキノンまたは他の酸化された誘導体へと酸化される可能性があります。
還元: 還元反応は、イミン基をアミンに戻すことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化アルミニウムリチウム (LiAlH4) などの還元剤が一般的に使用されます。
置換: メトキシドナトリウム (NaOCH3) やエトキシドナトリウム (NaOEt) などの求核剤を置換反応に使用できます.
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はキノンを生じ、還元はアミンを生じます。置換反応は、使用された求核剤によって臭素原子が置換される結果になります。
科学研究への応用
2-アニリノ-N-[(E)-(3-ブロモフェニル)メチレンアミノ]アセトアミドは、いくつかの科学研究の応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害とタンパク質-リガンド相互作用の研究に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE typically involves the condensation reaction between 3-bromobenzaldehyde and 2-(phenylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
2-アニリノ-N-[(E)-(3-ブロモフェニル)メチレンアミノ]アセトアミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素の活性部位に結合することで、その酵素の活性を阻害する阻害剤として作用することができます。この相互作用は、さまざまな生物学的経路を混乱させ、望ましい治療効果をもたらす可能性があります。 関与する正確な分子標的と経路は、特定の用途と研究されている生物学的システムによって異なります .
類似の化合物との比較
類似の化合物
2-アニリノ-4-置換キナゾリン: これらの化合物は、類似のアニリン基を共有し、抗マラリア特性について研究されています.
アセトアニリド: この化合物は構造的に類似しており、鎮痛剤および解熱剤として使用されてきました.
独自性
2-アニリノ-N-[(E)-(3-ブロモフェニル)メチレンアミノ]アセトアミドは、アニリン基とブロモフェニル基の両方を持つことで独特であり、これは特定の化学反応性と生物学的活性を付与します。
類似化合物との比較
Similar Compounds
- N’-[(E)-(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE
- N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE
Uniqueness
N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-(PHENYLAMINO)ACETOHYDRAZIDE is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H14BrN3O |
|---|---|
分子量 |
332.19 g/mol |
IUPAC名 |
2-anilino-N-[(E)-(3-bromophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O/c16-13-6-4-5-12(9-13)10-18-19-15(20)11-17-14-7-2-1-3-8-14/h1-10,17H,11H2,(H,19,20)/b18-10+ |
InChIキー |
WAFUYASCDIBOPW-VCHYOVAHSA-N |
異性体SMILES |
C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)Br |
正規SMILES |
C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[difluoro(2,3,3,4,4,5,5-heptafluorotetrahydrofuran-2-yl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B11558759.png)
![methyl 4-[(E)-(2-{[4-(benzyloxy)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11558762.png)

![N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11558766.png)
![N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558785.png)
![2-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-N-(4-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B11558787.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11558795.png)
![N'-[(E)-(2,4-dimethoxy-5-nitrophenyl)methylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B11558802.png)

![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide](/img/structure/B11558814.png)

![2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11558821.png)

